Conformational Flexibility and Structural Diversity: bpp vs. 4,4′-bipyridine and 1,2-bis(4-pyridyl)ethane
The flexible propane spacer in bpp enables multiple stable conformations (anti-anti, gauche-gauche) that directly influence the dimensionality and topology of the resulting coordination polymers. In a systematic study of Zn(II) complexes with bpp ligands, the conformational flexibility was critical for the formation of hydroxyl-bridged [Zn₂OH] active sites, which were absent when more rigid dipyridyl ligands were employed [1]. In a direct comparison of MOFs assembled with the same metal (CuII) and tetracarboxylate linker family, substituting the flexible bpp with the rigid 4,4′-bipyridine (bipy) changed the framework from a 2D cage-type structure (with bpp) to a 3D twofold interpenetrated structure (with bipy) [2].
| Evidence Dimension | Framework Dimensionality and Topology |
|---|---|
| Target Compound Data | 2D MOF with a cage-type structure |
| Comparator Or Baseline | 3D twofold interpenetrated structure (using 4,4′-bipyridine, bipy) |
| Quantified Difference | Dimensionality reduction from 3D to 2D upon using bpp |
| Conditions | CuII-based MOFs with tetracarboxylate linkers L1 and L2; synthesis under identical hydrothermal conditions |
Why This Matters
This demonstrates that bpp's flexibility is a deliberate design tool for tuning framework dimensionality and porosity, not a generic replacement for rigid linkers.
- [1] Y. Kim, S.-J. Kim, S. H. Choi, et al., “Crystal structures and catalytic activities of Zn(II) compounds containing 1,3-bis(4-pyridyl)propane”, Inorganica Chimica Acta, 359:8 (2006), 2534-2542 View Source
- [2] S. Bhattacharyya, A. Chakraborty, A. Hazra, T. K. Maji, “Tetracarboxylate Linker-Based Flexible CuII Frameworks: Efficient Separation of CO2 from CO2/N2 and C2H2 from C2H2/C2H4 Mixtures”, ACS Omega, 3:2 (2018), 2018-2027 View Source
